![molecular formula C7H6ClN3O B6290115 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one CAS No. 2169008-70-0](/img/structure/B6290115.png)
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one is a heterocyclic compound belonging to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 2-position and a fused pyrido-pyrimidine ring system. It has a molecular formula of C7H6ClN3O and a molecular weight of 183.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one typically involves the reaction of 2-chloropyridine with cyanamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization, forming the desired pyrido[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridopyrimidines, while oxidation reactions can produce N-oxides .
Scientific Research Applications
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could have implications in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-one
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-carboxylic acid tert-butyl ester
Uniqueness
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-7-10-3-4-1-2-9-6(12)5(4)11-7/h3H,1-2H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVHXAJRHODYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC(=NC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

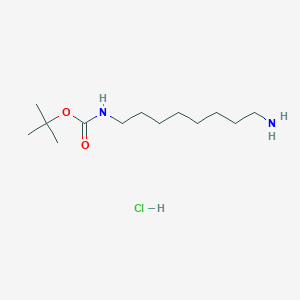

![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)
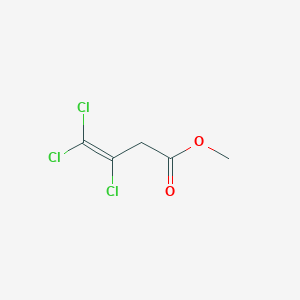
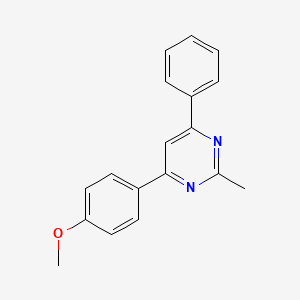
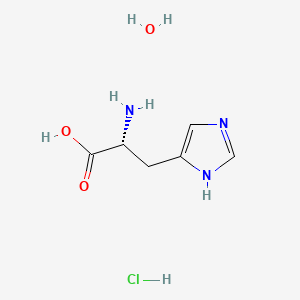
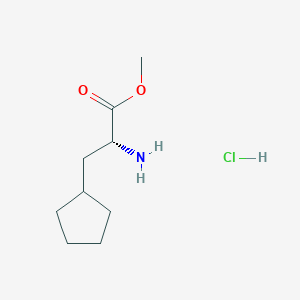

![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane](/img/structure/B6290094.png)

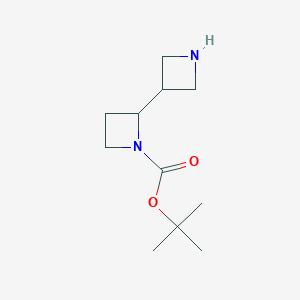

![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)
